Cefazedone is a semisynthetic cephalosporin antibiotic. [] It belongs to the first generation of cephalosporins. [, ] Cefazedone is primarily used in scientific research to investigate its antibacterial activity against various bacterial strains. [, , ] Researchers study its effectiveness in treating experimental infections in animal models, [, , ] as well as its pharmacokinetic properties. [, , ]
Cefazedone is a synthetic antibiotic belonging to the class of cephalosporins, which are widely used in the treatment of bacterial infections. This compound is particularly effective against a broad spectrum of Gram-positive and Gram-negative bacteria. It is characterized by its unique molecular structure, which contributes to its antibacterial properties.
Cefazedone is synthesized from 7-aminocephalosporanic acid, a key intermediate in the production of various cephalosporin antibiotics. The compound has been the subject of numerous studies aimed at improving its synthesis and enhancing its efficacy.
Cefazedone is classified as a beta-lactam antibiotic, similar to penicillins, and is specifically categorized under the cephalosporin group. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, making it effective against a wide range of pathogens.
The synthesis of cefazedone typically involves multiple steps, starting with 7-aminocephalosporanic acid and various acylating agents. The following outlines a common synthetic route:
Cefazedone has a complex molecular structure characterized by a beta-lactam ring fused to a dihydrothiazine ring. The structural formula can be represented as follows:
Cefazedone undergoes various chemical reactions that can modify its structure and enhance its properties:
The synthesis process requires careful monitoring of reaction conditions such as temperature, pH, and solvent choice to minimize by-products and maximize yield.
Cefazedone exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls.
Cefazedone is primarily used in clinical settings for treating infections caused by susceptible bacteria. It is particularly valuable in:
Cefazedone, a first-generation cephalosporin, exerts bactericidal effects by disrupting bacterial cell wall synthesis through irreversible binding to penicillin-binding proteins (PBPs). These enzymes are critical for catalyzing the final transpeptidation step in peptidoglycan cross-linking. Cefazedone’s β-lactam ring mimics the D-Ala-D-Ala terminus of peptidoglycan precursors, competitively inhibiting PBPs and preventing cell wall maturation. This disruption compromises structural integrity, leading to osmotic lysis and cell death [5] [6].
Table 1: Affinity of Cefazedone for Key Penicillin-Binding Proteins (PBPs)
Bacterial Species | Primary PBP Target | Biological Function | Binding Affinity (Relative) |
---|---|---|---|
Staphylococcus aureus | PBP2 | Transpeptidation | High |
Escherichia coli | PBP3 (FtsI) | Septal peptidoglycan synthesis | Moderate |
Klebsiella pneumoniae | PBP1a | Cell elongation | Moderate |
Cefazedone demonstrates higher affinity for Gram-positive PBPs (e.g., S. aureus PBP2) than for Gram-negative targets, correlating with its enhanced efficacy against Gram-positive pathogens. This differential binding arises from structural accessibility: Gram-positive bacteria lack outer membranes, facilitating direct PBP access [6].
Cefazedone exhibits a spectrum characteristic of first-generation cephalosporins, with pronounced activity against Gram-positive cocci and limited efficacy against select Enterobacteriaceae.
Gram-Positive Bacteria:
Enterobacteriaceae:
Table 2: Comparative Susceptibility of Key Pathogens to Cefazedone
Bacterial Pathogen | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) | Susceptibility Rate (%) |
---|---|---|---|
Staphylococcus aureus (MSSA) | 0.5 | 2 | >95 |
Escherichia coli (non-ESBL) | 4 | 32 | 60–70 |
Klebsiella pneumoniae (non-ESBL) | 8 | >64 | 40–55 |
Proteus mirabilis | 2 | 16 | 75–85 |
Data derived from comparative microbiological studies [2] [9].
Cefazedone’s susceptibility to hydrolysis by β-lactamases significantly constrains its spectrum, particularly against Gram-negative bacteria:
Synergy with β-Lactamase Inhibitors:Combining cefazedone with β-lactamase inhibitors like tazobactam restores activity against β-lactamase-producing strains. Patent data demonstrate that cefazedone/tazobactam (1:1–8:1 ratios) reduces MIC values 4- to 16-fold against TEM-producing E. coli and K. pneumoniae. Tazobactam irreversibly binds β-lactamases, preventing cefazedone hydrolysis [10].
Table 3: β-Lactamase Stability Profile of Cefazedone
β-Lactamase Class | Representative Enzymes | Hydrolysis of Cefazedone | Inhibition by Tazobactam |
---|---|---|---|
Class A (TEM/SHV) | TEM-1, SHV-1 | Yes | Yes |
Class A (ESBL) | CTX-M-15 | Yes | Partial |
Class A (Carbapenemase) | KPC-2 | Yes | Yes |
Class B (MBL) | NDM-1 | Yes | No |
Class C (AmpC) | CMY-2 | Yes | Weak |
Class D (OXA) | OXA-48 | Limited | No |
Enzymatic data from biochemical and genetic studies [3] [7] [10].
Cefazedone exhibits negligible stability against OXA-48 carbapenemase, which partially hydrolyzes it via decarboxylation and deacetylation pathways. This contrasts with ceftazidime or ceftriaxone, which resist OXA-48 degradation [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7